molecular formula C20H20ClN3O B2370201 8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1184963-81-2

8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2370201
CAS No.: 1184963-81-2
M. Wt: 353.85
InChI Key: DDUNWZINHCYAED-UHFFFAOYSA-N
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Description

8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is a chemical compound that belongs to the class of spirocyclic compounds.

Preparation Methods

The synthesis of 8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves multiple steps. One of the key intermediates in the synthesis is cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. This intermediate is synthesized by catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The final compound is obtained through a series of reactions including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness .

Chemical Reactions Analysis

8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and phenyl groups.

    Hydrolysis: Hydrolysis reactions can lead to the breakdown of the compound into simpler molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities that make it useful in studying various biological processes.

    Industry: The compound can be used in the development of new materials and chemicals for industrial applications.

Mechanism of Action

The mechanism of action of 8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can be compared with other similar spirocyclic compounds such as:

    Spirotetramat: A keto-enol insecticide developed by Bayer CropScience.

    Spirotetramat Metabolite BYI08330-cis-enol: A major metabolite of spirotetramat in plants.

These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of 8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4

Properties

IUPAC Name

8-[(2-chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-17-9-5-4-8-16(17)14-24-12-10-20(11-13-24)22-18(19(25)23-20)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUNWZINHCYAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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